molecular formula C16H17NO2 B8367931 3-(4-(Dimethylamino)-benzyloxy) benzaldehyde

3-(4-(Dimethylamino)-benzyloxy) benzaldehyde

Cat. No. B8367931
M. Wt: 255.31 g/mol
InChI Key: QMPSUINERMGOGV-UHFFFAOYSA-N
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Patent
US05248825

Procedure details

Mix 4-(dimethylamino)benzyl alcohol (3.35 g. 22 mmol), 3-hydroxybenzaldehyde (2.69 g, 22 mmol), triphenylphosphine (5.8 g, 22 mmol) and diethylazadicarboxylate (3.83 g, 22 mmol) in tetrahydrofuran (25 mL). Stir at room temperature under anhydrous atmosphere until the reaction is done. Concentrate the solution in vacuo and dilute with a small quantity of ethyl ether. Filter any precipitate and concentrate the filtrat in vacuo. Purify by silica gel chromatography to give 3-(4-(dimethylamino)-benzyloxy) benzaldehyde.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.O[C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=[O:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][O:8][C:13]2[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=2)[CH:16]=[O:17])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
CN(C1=CC=C(CO)C=C1)C
Name
Quantity
2.69 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
5.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature under anhydrous atmosphere until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo
ADDITION
Type
ADDITION
Details
dilute with a small quantity of ethyl ether
FILTRATION
Type
FILTRATION
Details
Filter any precipitate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrat in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(COC=2C=C(C=O)C=CC2)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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